ethyl {2-[1-(3-chloro-2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidine ring and substituted with a chloromethylphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidine ring and the chloromethylphenyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, to form various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings
Scientific Research Applications
ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloromethylphenyl group and exhibits similar biological activities.
3-Chloro-2-methylphenylthiourea: Another compound with a chloromethylphenyl group, used in various chemical and biological applications
The uniqueness of ETHYL 2-{2-[1-(3-CHLORO-2-METHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 2-[2-[1-(3-chloro-2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C22H22ClN3O3/c1-3-29-21(28)13-26-19-9-5-4-8-17(19)24-22(26)15-11-20(27)25(12-15)18-10-6-7-16(23)14(18)2/h4-10,15H,3,11-13H2,1-2H3 |
InChI Key |
NUSTXGPGMVZTPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.